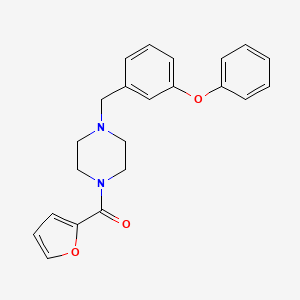![molecular formula C17H23N3O B6634708 N-[2-[(1,3-dimethylindol-2-yl)methylamino]ethyl]cyclopropanecarboxamide](/img/structure/B6634708.png)
N-[2-[(1,3-dimethylindol-2-yl)methylamino]ethyl]cyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-[(1,3-dimethylindol-2-yl)methylamino]ethyl]cyclopropanecarboxamide, also known as DMIC, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. DMIC is a synthetic compound that belongs to the class of cyclopropane carboxamides. It is a potent and selective inhibitor of the protein kinase C (PKC) enzyme, which is involved in various cellular processes, including cell growth, differentiation, and apoptosis.
作用机制
N-[2-[(1,3-dimethylindol-2-yl)methylamino]ethyl]cyclopropanecarboxamide exerts its pharmacological effects by selectively inhibiting the activity of PKC. PKC is a family of serine/threonine kinases that play a crucial role in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis. PKC is activated by the binding of diacylglycerol (DAG) and calcium ions, which leads to its translocation to the cell membrane and subsequent phosphorylation of downstream targets. N-[2-[(1,3-dimethylindol-2-yl)methylamino]ethyl]cyclopropanecarboxamide binds to the catalytic domain of PKC and inhibits its activity, leading to the suppression of downstream signaling pathways.
Biochemical and Physiological Effects
N-[2-[(1,3-dimethylindol-2-yl)methylamino]ethyl]cyclopropanecarboxamide has been shown to have a wide range of biochemical and physiological effects. In cancer cells, N-[2-[(1,3-dimethylindol-2-yl)methylamino]ethyl]cyclopropanecarboxamide induces cell death by activating apoptotic pathways and inhibiting cell proliferation. N-[2-[(1,3-dimethylindol-2-yl)methylamino]ethyl]cyclopropanecarboxamide has also been shown to modulate the expression of various genes involved in cell cycle regulation and DNA repair. In neuronal cells, N-[2-[(1,3-dimethylindol-2-yl)methylamino]ethyl]cyclopropanecarboxamide has been shown to enhance synaptic plasticity and improve cognitive function.
实验室实验的优点和局限性
One of the main advantages of N-[2-[(1,3-dimethylindol-2-yl)methylamino]ethyl]cyclopropanecarboxamide is its high selectivity for PKC, which reduces the risk of off-target effects. N-[2-[(1,3-dimethylindol-2-yl)methylamino]ethyl]cyclopropanecarboxamide is also relatively easy to synthesize and can be obtained in large quantities. However, N-[2-[(1,3-dimethylindol-2-yl)methylamino]ethyl]cyclopropanecarboxamide has some limitations in lab experiments. Its potency and efficacy may vary depending on the type of PKC isoform and the cellular context. N-[2-[(1,3-dimethylindol-2-yl)methylamino]ethyl]cyclopropanecarboxamide is also susceptible to degradation and may require specialized storage conditions.
未来方向
N-[2-[(1,3-dimethylindol-2-yl)methylamino]ethyl]cyclopropanecarboxamide has shown great potential for its applications in various fields of scientific research. In cancer research, N-[2-[(1,3-dimethylindol-2-yl)methylamino]ethyl]cyclopropanecarboxamide may be used as a therapeutic agent for the treatment of various types of cancer. In neuroscience, N-[2-[(1,3-dimethylindol-2-yl)methylamino]ethyl]cyclopropanecarboxamide may be used to develop new treatments for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Future research may focus on optimizing the synthesis of N-[2-[(1,3-dimethylindol-2-yl)methylamino]ethyl]cyclopropanecarboxamide and developing new analogs with improved potency and selectivity. Additionally, further studies are needed to elucidate the mechanisms underlying the biochemical and physiological effects of N-[2-[(1,3-dimethylindol-2-yl)methylamino]ethyl]cyclopropanecarboxamide.
合成方法
The synthesis of N-[2-[(1,3-dimethylindol-2-yl)methylamino]ethyl]cyclopropanecarboxamide involves a multi-step process that starts with the reaction of 1,3-dimethylindole with formaldehyde and aminoethylcyclopropane. The resulting intermediate is then treated with acetic anhydride and triethylamine to form the final product, N-[2-[(1,3-dimethylindol-2-yl)methylamino]ethyl]cyclopropanecarboxamide. The synthesis of N-[2-[(1,3-dimethylindol-2-yl)methylamino]ethyl]cyclopropanecarboxamide is a complex process that requires expertise in organic chemistry and specialized equipment.
科学研究应用
N-[2-[(1,3-dimethylindol-2-yl)methylamino]ethyl]cyclopropanecarboxamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of N-[2-[(1,3-dimethylindol-2-yl)methylamino]ethyl]cyclopropanecarboxamide is in cancer research. PKC is overexpressed in many types of cancer, and its inhibition by N-[2-[(1,3-dimethylindol-2-yl)methylamino]ethyl]cyclopropanecarboxamide has been shown to induce cell death and inhibit tumor growth in vitro and in vivo. N-[2-[(1,3-dimethylindol-2-yl)methylamino]ethyl]cyclopropanecarboxamide has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease, as PKC is involved in the regulation of synaptic plasticity and neurotransmitter release.
属性
IUPAC Name |
N-[2-[(1,3-dimethylindol-2-yl)methylamino]ethyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-12-14-5-3-4-6-15(14)20(2)16(12)11-18-9-10-19-17(21)13-7-8-13/h3-6,13,18H,7-11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHJAIDWFYSAVGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=CC=CC=C12)C)CNCCNC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[(1,3-dimethylindol-2-yl)methylamino]ethyl]cyclopropanecarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-amino-1-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]pentan-1-one](/img/structure/B6634634.png)

![2-amino-N-[(1R,2R)-2-hydroxycyclohexyl]-2-methylpentanamide](/img/structure/B6634644.png)
![4-(Bicyclo[3.1.0]hexane-6-carbonylamino)-2-methoxybenzoic acid](/img/structure/B6634645.png)

![[(3S)-3-hydroxypiperidin-1-yl]-(5-hydroxypyridin-3-yl)methanone](/img/structure/B6634648.png)
![2-Methoxy-4-[(5-methyloxolane-2-carbonyl)amino]benzoic acid](/img/structure/B6634650.png)


![[4-[(2-Ethylsulfanylethylamino)methyl]phenyl]methanol](/img/structure/B6634680.png)
![2-[1-(6-Aminopyrimidin-4-yl)piperidin-3-yl]ethanol](/img/structure/B6634693.png)

![N,2-dimethyl-5-[(3-methyloxetan-3-yl)methylamino]benzenesulfonamide](/img/structure/B6634703.png)
![[4-[[(4-Fluoro-3-methylphenyl)methylamino]methyl]phenyl]methanol](/img/structure/B6634705.png)